molecular formula C16H4Br4S4 B12815032 (1Z,6Z,11Z,16Z)-4,9,14,19-tetrabromo-3,10,13,20-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1,4,6,8,11,14,16,18-octaene

(1Z,6Z,11Z,16Z)-4,9,14,19-tetrabromo-3,10,13,20-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1,4,6,8,11,14,16,18-octaene

Cat. No.: B12815032
M. Wt: 644.1 g/mol
InChI Key: LHSFPKPWSSJZEA-WTYRSRARSA-N
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Description

The compound “(1Z,6Z,11Z,16Z)-4,9,14,19-tetrabromo-3,10,13,20-tetrathiapentacyclo[153002,607,11012,16]icosa-1,4,6,8,11,14,16,18-octaene” is a highly complex organic molecule characterized by its multiple bromine and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of the polycyclic core and the introduction of bromine and sulfur atoms. Common synthetic routes may include:

    Cyclization Reactions: Formation of the polycyclic core through cyclization reactions.

    Bromination: Introduction of bromine atoms using reagents like bromine (Br2) or N-bromosuccinimide (NBS).

    Thiation: Incorporation of sulfur atoms using reagents such as sulfur dichloride (SCl2) or thiourea.

Industrial Production Methods

Industrial production of such complex compounds is often limited due to the intricate and multi-step synthesis required. advancements in synthetic chemistry and process optimization may enable scalable production methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfur atoms to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of bromine atoms to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Replacement of bromine atoms with other functional groups using nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH).

    Reduction: LiAlH4, sodium borohydride (NaBH4), ethanol (EtOH).

    Substitution: NaN3, KOtBu, dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of azides or tert-butyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving sulfur and bromine atoms.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Potential use in materials science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its interaction with molecular targets and pathways. For example:

    Molecular Targets: Interaction with enzymes or receptors containing sulfur or bromine binding sites.

    Pathways Involved: Modulation of oxidative stress pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    (1Z,6Z,11Z,16Z)-4,9,14,19-tetrabromo-3,10,13,20-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1,4,6,8,11,14,16,18-octaene: can be compared with other polycyclic compounds containing bromine and sulfur atoms, such as:

Uniqueness

The uniqueness of the compound lies in its specific polycyclic structure and the arrangement of bromine and sulfur atoms, which may confer distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C16H4Br4S4

Molecular Weight

644.1 g/mol

IUPAC Name

(1Z,6Z,11Z,16Z)-4,9,14,19-tetrabromo-3,10,13,20-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1,4,6,8,11,14,16,18-octaene

InChI

InChI=1S/C16H4Br4S4/c17-9-1-5-6-2-10(18)22-14(6)16-8(4-12(20)24-16)7-3-11(19)23-15(7)13(5)21-9/h1-4H/b6-5-,8-7-,15-13-,16-14-

InChI Key

LHSFPKPWSSJZEA-WTYRSRARSA-N

Isomeric SMILES

C\1=C(S/C/2=C/3\SC(=C\C3=C/4\C(=C/5\SC(=C\C5=C21)Br)\SC(=C4)Br)Br)Br

Canonical SMILES

C1=C(SC2=C3C(=C4C=C(SC4=C5C(=C21)C=C(S5)Br)Br)C=C(S3)Br)Br

Origin of Product

United States

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